N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group at position 1 and a methyl group at position 4, while the other is substituted with a methyl group at position 1 and a methylene bridge connecting the two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.
Major Products
Oxidation: Pyrazole N-oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-1H-pyrazol-4-amine
- 3,5-Dimethyl-1H-pyrazole
- 1-Phenyl-3-methyl-1H-pyrazole
Uniqueness
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl substituents on the pyrazole rings enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-15-5-4-9(13-15)6-11-10-7-12-14(2)8-10/h4-5,7-8,11H,3,6H2,1-2H3 |
InChI Key |
UTRBXEBVWCVQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
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